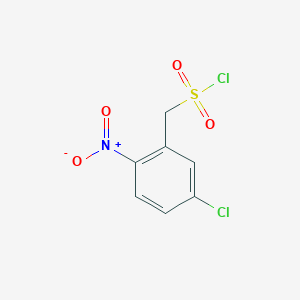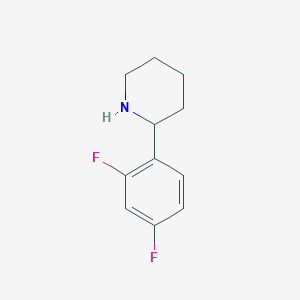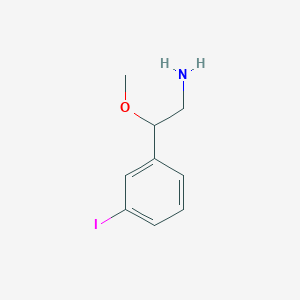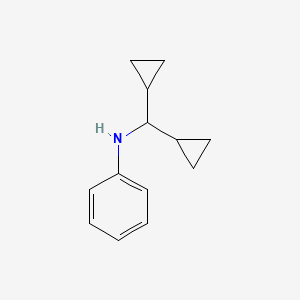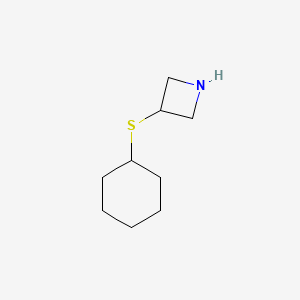
3-(Cyclohexylsulfanyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylsulfanyl)azetidine is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of the cyclohexylsulfanyl group adds to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(Cyclohexylsulfanyl)azetidine, can be achieved through several methods. . This reaction is highly regio- and stereoselective, making it a powerful tool for constructing four-membered rings. Another method involves nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods: Industrial production methods for azetidines often rely on scalable synthetic routes that can be optimized for large-scale production. These methods include the use of microwave irradiation and solid support systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylsulfanyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines drives their reactivity, making them suitable for functionalization under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation reactions, and reducing agents like diisobutylaluminum hydride (DIBAL-H) for reduction reactions . Substitution reactions often involve the use of nucleophiles such as amines or organometallic reagents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
3-(Cyclohexylsulfanyl)azetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as bioactive molecules and drug candidates due to their unique ring strain and reactivity . Additionally, azetidines are used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfanyl)azetidine involves its interaction with molecular targets and pathways influenced by its ring strain and functional groups. The cyclohexylsulfanyl group can participate in various chemical interactions, enhancing the compound’s reactivity and binding affinity to specific targets . The nitrogen atom in the azetidine ring also plays a crucial role in its biological activity, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Cyclohexylsulfanyl)azetidine include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . β-Lactams, such as penicillins and cephalosporins, are structurally related compounds that share the four-membered ring but differ in their functional groups and biological activities .
Uniqueness: The uniqueness of this compound lies in its cyclohexylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other azetidines. This functional group can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17NS |
|---|---|
Molecular Weight |
171.31 g/mol |
IUPAC Name |
3-cyclohexylsulfanylazetidine |
InChI |
InChI=1S/C9H17NS/c1-2-4-8(5-3-1)11-9-6-10-7-9/h8-10H,1-7H2 |
InChI Key |
NKKJBZJFZWIVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene](/img/structure/B13283010.png)
![4-{[(3-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13283012.png)





